molecular formula C18H15N3O2 B5570312 N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide

N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide

Cat. No. B5570312
M. Wt: 305.3 g/mol
InChI Key: HDNYEFDQXKROPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide involves complex chemical processes. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor, showcases the intricate synthesis involved in similar compounds (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been thoroughly investigated using various techniques. For example, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations, revealing insights into molecular geometry and vibrational frequencies (Demir et al., 2015).

Chemical Reactions and Properties

The chemical properties and reactions of benzamides like N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide are complex. These properties are often investigated through various chemical analyses and computational methods, as seen in studies of similar compounds (Ayoob & Hawaiz, 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are key to understanding their potential applications. These properties are typically evaluated through experimental methods, as in the study of similar compounds (Banerjee et al., 2003).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for the practical application of compounds like N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide. These properties are often studied through spectral measurements and computational chemistry techniques (Saeed et al., 2010).

properties

IUPAC Name

N-(4-methylphenyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-13-6-8-15(9-7-13)21-17(22)14-4-2-5-16(12-14)23-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYEFDQXKROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide

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